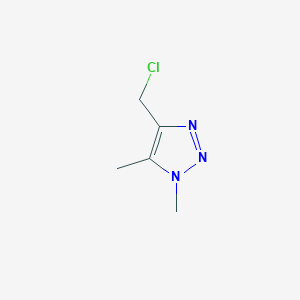
4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a chloromethyl group attached to the fourth position and two methyl groups at the first and fifth positions of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole can be achieved through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions . The reaction typically requires a catalyst like zinc chloride or aluminum chloride to facilitate the chloromethylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer chloromethylating agents and optimized reaction conditions can enhance yield and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form triazole N-oxides under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various functionalized triazoles.
- Oxidation reactions produce triazole N-oxides.
- Reduction reactions result in methyl-substituted triazoles.
Scientific Research Applications
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The triazole ring may also interact with specific receptors or enzymes, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
4-(Chloromethyl)-1,2,3-triazole: Lacks the methyl groups at positions 1 and 5.
1,5-Dimethyl-1H-1,2,3-triazole: Lacks the chloromethyl group.
4-(Bromomethyl)-1,5-dimethyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness: 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets .
Properties
Molecular Formula |
C5H8ClN3 |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
4-(chloromethyl)-1,5-dimethyltriazole |
InChI |
InChI=1S/C5H8ClN3/c1-4-5(3-6)7-8-9(4)2/h3H2,1-2H3 |
InChI Key |
MPFGNJARMAZPAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


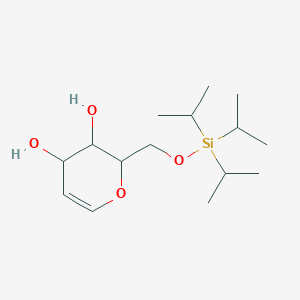
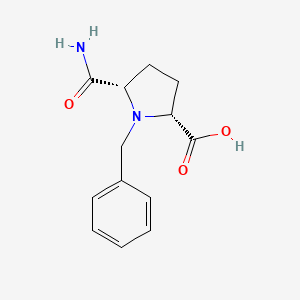

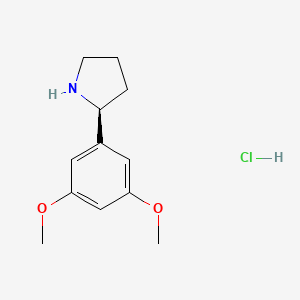
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
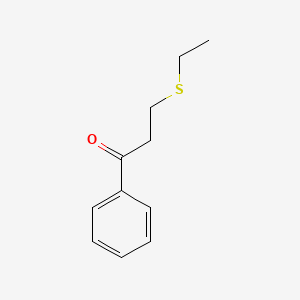
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)
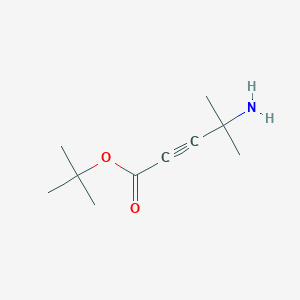


![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)
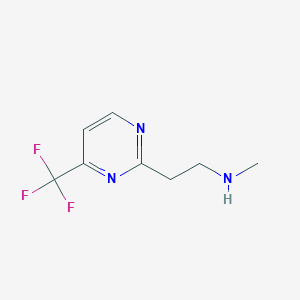

![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)
